Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate
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Overview
Description
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a fluorophenyl group, a methyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: 3-(4-fluorophenyl)-2-methyl-3-oxopropanoic acid.
Reduction: 3-(4-fluorophenyl)-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted fluorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active acid form, which can then interact with enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chlorophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-bromophenyl)-2-methyl-3-oxopropanoate
- Methyl 3-(4-methylphenyl)-2-methyl-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in biological systems. This makes the compound particularly valuable in the development of pharmaceuticals where specific interactions with biological targets are required.
Biological Activity
Methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate, also known as methyl 3-(4-fluorophenyl)-3-oxopropanoate, is a synthetic organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential applications based on diverse research findings.
The molecular formula of this compound is C12H12FNO3, with a molecular weight of approximately 239.23 g/mol. The compound features a propanoate functional group linked to a ketone, along with a fluorinated phenyl ring that enhances its chemical reactivity and biological activity. The synthesis typically involves several steps, including the formation of the oxopropanoate group through various organic reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains. A comparative analysis reveals:
Compound Name | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
This compound | TBD | TBD |
Methyl 3-(2-fluorophenyl)-3-oxopropanoate | 20.5 ± 0.4 (S. aureus) | Staphylococcus aureus |
Methyl 3-chloro-3-(4-fluorophenyl)-2-oxopropanoate | 17.0 ± 0.3 (C. violaceum) | Chromobacterium violaceum |
The specific activity of this compound against these strains remains to be elucidated but is expected to be comparable due to structural similarities.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Compounds in this class often interact with key metabolic pathways, which can lead to therapeutic applications in treating diseases such as cancer and bacterial infections.
Case Studies and Research Findings
- Antibacterial Studies : In a study focusing on the antibacterial effects of similar compounds, methyl derivatives showed promising results against Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness depending on the substituent groups attached to the phenyl ring.
- Anticancer Potential : Research has indicated that compounds resembling this compound may exhibit cytotoxic effects against cancer cell lines, providing a basis for further exploration in anticancer drug development.
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-7(11(14)15-2)10(13)8-3-5-9(12)6-4-8/h3-7H,1-2H3 |
InChI Key |
DMUVRJOABCBIKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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